molecular formula C19H16N4O5S B6522555 methyl 2-[(2,4-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-42-7

methyl 2-[(2,4-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No. B6522555
CAS RN: 896703-42-7
M. Wt: 412.4 g/mol
InChI Key: OJBRBYNUVUENHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2,4-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-[(2,4-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is 412.08414080 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 2-[(2,4-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[(2,4-dimethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,3,4-thiadiazole derivatives, a class to which this compound belongs, have been found to exhibit a broad spectrum of pharmacological properties . They have been reported to show inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially disrupting processes related to DNA replication . This disruption can inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can interact with dna . This interaction could potentially affect various biochemical pathways, leading to a broad spectrum of biological activities.

Pharmacokinetics

The mesoionic nature of 1,3,4-thiadiazole derivatives allows them to cross cellular membranes , which could influence their absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , potentially leading to their death.

Action Environment

The strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability to this five-membered ring system , which could potentially influence its action and efficacy in different environments.

properties

IUPAC Name

methyl 2-(2,4-dimethoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-26-11-5-7-13(15(9-11)27-2)20-18-22-23-16(24)12-6-4-10(17(25)28-3)8-14(12)21-19(23)29-18/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRBYNUVUENHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((2,4-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

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